molecular formula C18H19ClN4O3 B3125862 N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide CAS No. 329778-79-2

N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide

Cat. No.: B3125862
CAS No.: 329778-79-2
M. Wt: 374.8 g/mol
InChI Key: FHURAEQGIWGWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline.

    Acylation: The acylation of 4-chloro-3-nitroaniline with chloroacetyl chloride to form N-(4-chloro-3-nitrophenyl)-2-chloroacetamide.

    Substitution: The substitution of the chlorine atom in N-(4-chloro-3-nitrophenyl)-2-chloroacetamide with 4-phenylpiperazine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: N-(4-chloro-3-aminophenyl)-2-(4-phenylpiperazino)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and 4-phenylpiperazine.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: Investigation of its properties for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Research into its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The compound’s structure suggests it could modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazino)acetamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    N-(4-chloro-3-nitrophenyl)-2-(4-ethylpiperazino)acetamide: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide is unique due to the presence of the phenyl group on the piperazine ring, which can influence its chemical properties and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c19-16-7-6-14(12-17(16)23(25)26)20-18(24)13-21-8-10-22(11-9-21)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHURAEQGIWGWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.